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Compound of Interest

Compound Name: Rapeseed oil

CAS No.: 8002-13-9

Cat. No.: B1166066

Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) concerning the impact of seed storage conditions on the final quality of rapeseed oil.

Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors during seed storage that affect the quality of

the final rapeseed oil?

The primary environmental factors that significantly influence the quality of rapeseed oil during

seed storage are temperature, moisture content of the seeds, storage duration, exposure to

light, and access to oxygen.[1][2][3][4] Improper control of these factors can lead to

deteriorative processes such as oxidation and hydrolysis, ultimately degrading the oil's quality.

[1][5]

Q2: How does storage temperature influence the degradation of rapeseed oil quality?

Higher storage temperatures accelerate the rate of chemical reactions, leading to a faster

decline in oil quality.[1][6] Specifically, elevated temperatures promote the breakdown of natural
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dyes like chlorophyll and carotenoids, increase the acid value due to the formation of free fatty

acids, and enhance oxidative processes.[1][6] Storing seeds at lower temperatures, such as

4°C, is most effective for preserving the quality of cold-pressed rapeseed oil.[2]

Q3: What is the impact of seed moisture content on the final oil quality?

The moisture content of stored rapeseeds is a critical factor influencing the final oil quality.[3][7]

High moisture levels (above 10%) create a favorable environment for the growth of molds and

other microorganisms, which can lead to an increase in free fatty acids and undesirable odors

in the pressed oil.[7][8][9] For long-term storage, it is recommended to maintain a seed

moisture content between 7% and 8% to minimize microbial activity and preserve oil stability.[4]

[10]

Q4: Can the duration of seed storage affect the final oil?

Yes, the length of the storage period has a direct impact on oil quality.[1] Over time, even under

controlled conditions, gradual degradation of oil components occurs.[1] Longer storage

durations can lead to increased acid and peroxide values, a decrease in beneficial compounds

like tocopherols and sterols, and changes in the fatty acid profile.[6][11]

Q5: How do light and oxygen exposure during storage impact rapeseed oil quality?

Exposure to light and oxygen are significant contributors to the oxidative degradation of

rapeseed oil.[2][12] Light, particularly sunlight, can act as a catalyst for photo-oxidation,

leading to the breakdown of pigments and the formation of off-flavors.[1][13] Oxygen is a key

reactant in the oxidation of unsaturated fatty acids, resulting in rancidity.[1][12] Storing seeds in

dark, airtight containers or under a modified atmosphere (e.g., nitrogen) can significantly

mitigate these effects.[1]

Troubleshooting Guides
Issue 1: High Acid Value in the Final Rapeseed Oil

Possible Cause: The acid value indicates the amount of free fatty acids (FFAs) in the oil,

which is a measure of hydrolytic degradation. A high acid value is often a result of improper

seed storage conditions.
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Troubleshooting Steps:

Verify Seed Moisture Content: Check the moisture content of your stored rapeseeds.

Levels above 10% can promote enzymatic activity and microbial growth, leading to the

hydrolysis of triglycerides into FFAs.[7][9]

Review Storage Temperature: High storage temperatures accelerate hydrolytic processes.

[6][14] Ensure that seeds are stored in a cool environment.

Inspect for Fungal Growth: Visible or microscopic fungal growth on the seeds is a strong

indicator of conditions that favor hydrolysis.[8][15]

Corrective Actions:

Dry seeds to a moisture content of 7-8% before long-term storage.[4]

Store seeds at a controlled, low temperature (e.g., 10-15°C for long-term storage).[4]

[16]

Ensure proper aeration to prevent moisture buildup within the storage container.[4]

Issue 2: Increased Peroxide Value and Rancid Odor in the Oil

Possible Cause: A high peroxide value is an indicator of primary oxidation, which leads to

rancidity. This is often caused by exposure to oxygen and light, especially at elevated

temperatures.

Troubleshooting Steps:

Assess Oxygen Exposure: Review your storage setup. Are the containers airtight?

Frequent opening and closing can introduce fresh oxygen, promoting oxidation.[12]

Check for Light Exposure: Ensure that the storage containers are opaque or that the

storage area is dark. Light, especially sunlight, can accelerate oxidation.[1][2]

Evaluate Storage Temperature: Higher temperatures increase the rate of oxidation.[6]

Corrective Actions:
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Store seeds in airtight containers. Using a nitrogen atmosphere can be beneficial for

long-term storage.[1]

Use light-proof containers or store seeds in a dark room.

Maintain a low and stable storage temperature.

Issue 3: Altered Fatty Acid Profile in the Final Oil

Possible Cause: Changes in the fatty acid profile, such as a decrease in polyunsaturated

fatty acids (PUFAs) and an increase in saturated fatty acids (SFAs), can occur due to

oxidation during storage.[6]

Troubleshooting Steps:

Review Storage Conditions for Oxidative Stress: High temperatures, oxygen, and light

exposure are the primary drivers of fatty acid degradation.[2][6]

Analyze Storage Duration: Longer storage periods can lead to a more significant alteration

in the fatty acid composition.[6]

Corrective Actions:

Implement the same corrective actions as for a high peroxide value (minimize oxygen

and light exposure, and control temperature).

For critical applications, consider processing the seeds into oil sooner rather than

storing them for extended periods.

Data Presentation
Table 1: Effect of Storage Temperature on Rapeseed Oil Quality Parameters
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Storage
Temperature
(°C)

Acid Value (mg
KOH/g)

Peroxide Value
(meq O2/kg)

Change in
Polyunsaturat
ed Fatty Acids
(PUFA)

Reference

-20
Increase of

9.21%

Increase of

5.17%
- [6]

4 Slight Increase

Approx. 2x

higher than at

-20°C

No significant

change over 12

months

[2][6]

20 Highest Increase Highest Increase
Decrease of

30.78% - 31.22%
[6]

25
Significantly

Higher
- - [1]

Table 2: Effect of Seed Moisture Content on Phytosterol Degradation During Storage

Seed Moisture
Content (%)

Storage
Temperature
(°C)

Storage
Duration
(days)

Total
Phytosterol
Loss (%)

Reference

10 25 18 11 [3]

10 30 18 13 [3]

12.5 25 18 12 [3]

12.5 30 18 16 [3]

15.5 25 18 24 [3]

15.5 30 18 58 [3]

Experimental Protocols
1. Determination of Acid Value (AV)
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Principle: The acid value is determined by titrating the free fatty acids in a known amount of

oil with a standardized solution of potassium hydroxide (KOH).

Methodology (based on ISO 660:2020):[17]

Weigh a specific amount of the rapeseed oil sample into a flask.

Dissolve the oil sample in a suitable solvent mixture (e.g., diethyl ether and ethanol).

Add a few drops of a suitable indicator (e.g., phenolphthalein).

Titrate the solution with a standardized potassium hydroxide solution until a persistent

color change is observed.

The acid value is calculated based on the volume of KOH solution used.

2. Determination of Peroxide Value (PV)

Principle: The peroxide value is a measure of the peroxides and hydroperoxides formed

during the initial stages of lipid oxidation. It is determined by the reaction of these

compounds with potassium iodide and the subsequent titration of the liberated iodine with a

standardized sodium thiosulfate solution.

Methodology (based on ISO 3960:2017):[17]

Weigh a specific amount of the oil sample into a flask.

Dissolve the sample in a mixture of acetic acid and chloroform.

Add a saturated solution of potassium iodide.

Allow the reaction to proceed in the dark for a specified time.

Add distilled water and titrate the liberated iodine with a standardized sodium thiosulfate

solution using a starch indicator.

The peroxide value is calculated based on the volume of sodium thiosulfate solution used.
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3. Determination of Fatty Acid Composition

Principle: The fatty acid composition is determined by converting the fatty acids in the oil to

their methyl esters (FAMEs) and then analyzing them by gas chromatography (GC).

Methodology (based on ISO 5509:2000):[2]

Transesterification: Prepare fatty acid methyl esters from the oil sample using a suitable

reagent (e.g., methanolic potassium hydroxide).

Gas Chromatography (GC) Analysis:

Inject the prepared FAMEs into a gas chromatograph equipped with a suitable capillary

column (e.g., BPX 70).[2]

Use an appropriate carrier gas (e.g., helium) and a defined temperature program for the

column.[2]

The FAMEs are separated based on their boiling points and chain lengths.

A Flame Ionization Detector (FID) is used for detection.

Identification and Quantification: Identify the individual fatty acids by comparing their

retention times with those of known standards. The percentage of each fatty acid is

determined by the area of its corresponding peak relative to the total peak area.

Visualizations
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Caption: Factors influencing rapeseed oil degradation during seed storage.
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Caption: Troubleshooting workflow for high acid value in rapeseed oil.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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